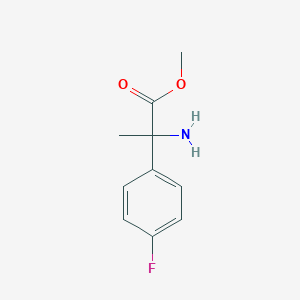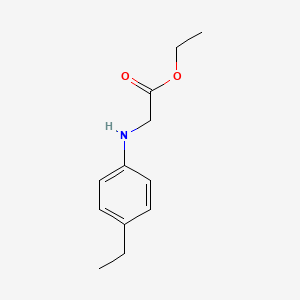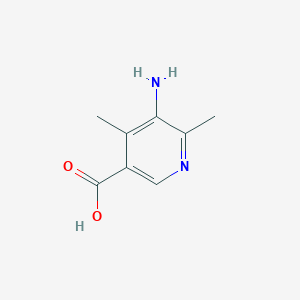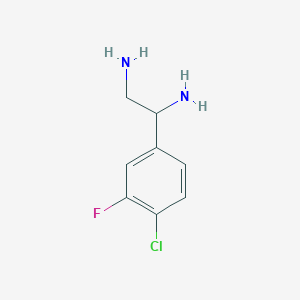
5-(1-Naphthyloxy)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-(1-naftiloxi)pentanoico es un compuesto orgánico que presenta un grupo naftilo unido a una cadena de ácido pentanoico a través de un enlace éter.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 5-(1-naftiloxi)pentanoico normalmente implica la reacción de 1-naftol con ácido 5-bromopentanoico en condiciones básicas para formar el enlace éter. La reacción se puede llevar a cabo utilizando una base como el carbonato de potasio en un solvente aprótico polar como la dimetilformamida (DMF) a temperaturas elevadas.
Métodos de Producción Industrial
Para la producción industrial, el proceso se puede escalar optimizando las condiciones de reacción para asegurar un alto rendimiento y pureza. Esto puede implicar reactores de flujo continuo y el uso de catalizadores para mejorar la velocidad de reacción y la selectividad.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 5-(1-naftiloxi)pentanoico puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo naftilo se puede oxidar para formar derivados de naftoquinona.
Reducción: El grupo ácido carboxílico se puede reducir para formar el alcohol correspondiente.
Sustitución: El enlace éter se puede escindir en condiciones ácidas o básicas para producir 1-naftol y ácido 5-pentanoico.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en medio ácido.
Reducción: Reactivos como hidruro de litio y aluminio (LiAlH4) o borano (BH3).
Sustitución: Condiciones ácidas utilizando ácido clorhídrico (HCl) o condiciones básicas utilizando hidróxido de sodio (NaOH).
Productos Principales Formados
Oxidación: Derivados de naftoquinona.
Reducción: 5-(1-naftiloxi)pentanol.
Sustitución: 1-Naftol y ácido 5-pentanoico.
Aplicaciones Científicas De Investigación
El ácido 5-(1-naftiloxi)pentanoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como ligando en la química de coordinación.
Biología: Se ha investigado su potencial como compuesto bioactivo en diversos ensayos biológicos.
Medicina: Se ha explorado su potencial propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en la síntesis de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 5-(1-naftiloxi)pentanoico implica su interacción con objetivos y vías moleculares específicos. El grupo naftilo puede interactuar con residuos aromáticos en proteínas, mientras que el grupo ácido carboxílico puede formar enlaces de hidrógeno con residuos de aminoácidos. Estas interacciones pueden modular la actividad de enzimas y receptores, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 1-naftoxiacetico: Estructura similar con una cadena de ácido acético en lugar de una cadena de ácido pentanoico.
Ácido 5-fenilpentanoico: Contiene un grupo fenilo en lugar de un grupo naftilo.
Unicidad
El ácido 5-(1-naftiloxi)pentanoico es único debido a su combinación específica de un grupo naftilo y una cadena de ácido pentanoico, que imparte propiedades químicas y biológicas distintas en comparación con sus análogos.
Propiedades
Número CAS |
101705-35-5 |
|---|---|
Fórmula molecular |
C15H16O3 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
5-naphthalen-1-yloxypentanoic acid |
InChI |
InChI=1S/C15H16O3/c16-15(17)10-3-4-11-18-14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2,(H,16,17) |
Clave InChI |
NFWHCRURWFRAHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2OCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12122180.png)

![8'-ethyl-4',4',6'-trimethyl-5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12122193.png)


![4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12122212.png)
![Methyl 6-methyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B12122213.png)


![Benzeneethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-alpha-methyl-](/img/structure/B12122224.png)
